6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
944887-58-5 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2O2S/c1-13-4-5-14-7-2-3-8-9(6-7)15-10(11)12-8/h2-3,6H,4-5H2,1H3,(H2,11,12) |
InChI Key |
WXNYZVXNKFBVDS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 2 Methoxyethoxy 1,3 Benzothiazol 2 Amine and Analogues
Established Synthetic Routes to 2-Aminobenzothiazole (B30445) Derivatives Relevant to the 6-Substitution Pattern
The synthesis of 6-alkoxy-2-aminobenzothiazoles, including the target compound 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine, generally involves two critical stages: the preparation of a suitably substituted aniline (B41778) precursor and the subsequent formation of the thiazole (B1198619) ring. A variety of synthetic strategies have been developed, ranging from classical one-pot reactions to modern metal-catalyzed cross-coupling methods. rjpbcs.comnih.gov
The primary precursor for the synthesis of this compound is 4-(2-methoxyethoxy)aniline (B1350914). The synthesis of this key intermediate typically begins with a readily available starting material like p-aminophenol or p-nitroaniline.
A common and effective method for introducing the 2-methoxyethoxy side chain is the Williamson ether synthesis . gordon.edumasterorganicchemistry.comwikipedia.orgpbworks.comyoutube.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org
Synthetic Route from p-Aminophenol:
Deprotonation: p-Aminophenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium phenoxide.
Alkylation: The phenoxide is then reacted with 2-chloro- or 2-bromo-ethyl methyl ether. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the haloether and displacing the halide to form the desired ether linkage. gordon.edupbworks.com
Synthetic Route from p-Nitroaniline: An alternative route starts with p-nitroaniline, which offers the advantage of protecting the amino group from side reactions during etherification.
Nitration and Etherification: Starting from a suitable phenol, a nitro group is introduced, followed by Williamson ether synthesis to attach the alkoxy group.
Reduction: The nitro group of the resulting 4-alkoxy-nitrobenzene derivative is then reduced to an amino group. youtube.com This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) or iron (Fe) in acetic acid. youtube.com
The selection of reactants is crucial for a successful synthesis. Primary alkyl halides, like 2-bromoethyl methyl ether, are preferred for the Williamson ether synthesis as they are highly susceptible to SN2 reactions and minimize the competing elimination reaction. masterorganicchemistry.com
Once the 4-(2-methoxyethoxy)aniline precursor is obtained, the next step is the construction of the benzothiazole (B30560) ring. This is typically achieved through an electrophilic cyclization reaction that forms a C-S and a C=N bond. Several established methods are widely employed.
The Hugerschoff reaction is a classical method for synthesizing 2-aminobenzothiazoles. rsc.org The process begins with the conversion of an arylamine to its corresponding arylthiourea. This intermediate is then subjected to oxidative cyclization.
The traditional Hugerschoff reaction involves:
Formation of Arylthiourea: The aniline derivative reacts with a thiocyanate (B1210189) salt (e.g., KSCN, NH₄SCN) in the presence of an acid to form the N-arylthiourea intermediate.
Oxidative Cyclization: The arylthiourea is then treated with an oxidizing agent, most commonly molecular bromine (Br₂) in a solvent like chloroform (B151607) or acetic acid. The bromine is believed to activate the sulfur atom, making it electrophilic and facilitating an intramolecular electrophilic aromatic substitution onto the benzene (B151609) ring to form the 2-aminobenzothiazole. nih.gov
A significant drawback of using liquid bromine is its hazardous nature and the potential for unwanted bromination of the aromatic ring, especially with electron-rich anilines. rjpbcs.com Modern adaptations often employ safer and more selective brominating agents, such as benzyltrimethylammonium (B79724) tribromide (BTMAB) or pyridinium (B92312) tribromide, which deliver bromine in stoichiometric amounts and reduce the formation of side products. rjpbcs.com
Perhaps the most common and direct route to 6-substituted 2-aminobenzothiazoles is the one-pot reaction involving direct thiocyanation of the aniline precursor. rjpbcs.comnih.govindexcopernicus.comderpharmachemica.com This method, often referred to as the Kaufman reaction, bypasses the isolation of the arylthiourea intermediate.
In this procedure, the substituted aniline, such as 4-(2-methoxyethoxy)aniline, is treated with a thiocyanate salt (e.g., KSCN or NH₄SCN) and an oxidizing agent, typically bromine, in a solvent like glacial acetic acid. rjpbcs.comnih.govekb.egresearchgate.net The reaction proceeds via the in situ generation of thiocyanogen (B1223195) ((SCN)₂), a potent electrophile.
The proposed mechanism involves:
Oxidation of the thiocyanate ion by bromine to form thiocyanogen.
Electrophilic attack of thiocyanogen on the electron-rich aniline ring, typically at the position ortho to the amino group, to form a 2-thiocyanato-aniline intermediate.
Intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate group to close the thiazole ring. researchgate.net
This method is highly efficient for anilines with electron-donating groups in the para position, which direct the electrophilic thiocyanation to the desired ortho position. nih.govacs.org
Table 1: Comparison of Classical Cyclization Methods for 2-Aminobenzothiazole Synthesis
| Method | Starting Materials | Key Reagents | Intermediate | Advantages | Disadvantages | Citations |
| Hugerschoff Reaction | Substituted Aniline | 1. Thiocyanate Salt2. Oxidizing Agent (e.g., Br₂) | N-Arylthiourea (isolated) | Stepwise control | Two-step process, harsh reagents, potential side reactions | rsc.org |
| Thiocyanation (Kaufman) | Substituted Aniline | Thiocyanate Salt, Oxidizing Agent (e.g., Br₂) | 2-Thiocyanato-aniline (in situ) | One-pot, efficient for p-substituted anilines | Can lead to para-thiocyanation if the para position is free, harsh reagents | rjpbcs.comnih.govnih.gov |
In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for constructing the benzothiazole ring, often proceeding under milder conditions with greater functional group tolerance. katwacollegejournal.com These methods typically involve the intramolecular coupling of a C-H bond with a sulfur-containing group.
Common catalytic systems include:
Palladium-Catalyzed Reactions: Palladium catalysts can effectively mediate the C–H functionalization/intramolecular C–S bond formation from thiobenzanilides (N-arylthioamides). acs.org This approach involves the direct activation of an ortho C-H bond of the N-aryl group and subsequent coupling with the sulfur atom. acs.orgmdpi.com
Copper-Catalyzed Reactions: Copper catalysts are widely used due to their lower cost and high efficiency. researchgate.net One strategy involves the reaction of 2-haloanilines with isothiocyanates or other sulfur sources. katwacollegejournal.comresearchgate.net For instance, CuI can catalyze the reaction between a 2-bromophenyl isothiocyanate and various amines to produce a range of 2-aminobenzothiazoles. researchgate.net Another approach is the copper-catalyzed tandem reaction of 2-iodoaniline (B362364) with an isothiocyanate in water, offering an environmentally benign route. rsc.org
Other Metal Catalysts: Other metals like nickel, iron, and gold have also been employed. katwacollegejournal.comrsc.orgresearchgate.net For example, a ligand-free NiCl₂ system can catalyze the C-S bond formation between 2-haloanilines and isothiocyanates. katwacollegejournal.com FeCl₃ has been used to catalyze the synthesis from 2-iodoaniline and isothiocyanates in water. rsc.org
These metal-catalyzed methods represent a significant advancement, providing access to complex benzothiazole derivatives that may be difficult to synthesize using classical methods.
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired 2-aminobenzothiazole product while minimizing reaction times and the formation of byproducts. researchgate.net Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time.
Solvent and Catalyst: In thiocyanation reactions, glacial acetic acid is a common solvent, but others like DMSO have also been used effectively. researchgate.net For metal-catalyzed reactions, the choice of solvent (e.g., DMSO, DMF, dioxane) and ligand can dramatically influence the outcome. researchgate.net Some modern protocols have been developed under "green" conditions, utilizing water as a solvent or employing solvent-free reactions, often assisted by microwave irradiation. nih.govmdpi.com
Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 70-140°C), depending on the specific method. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. nih.govmdpi.com
Reagents and Additives: The stoichiometry of reagents, particularly the oxidizing agent in classical methods, must be carefully controlled to prevent side reactions. In metal-catalyzed syntheses, additives like bases (e.g., Cs₂CO₃) or phase-transfer catalysts can be crucial for achieving high efficiency. researchgate.net For instance, the use of benzyltrimethylammonium dichloroiodate as an iodine source in a DMSO:H₂O mixture has been reported to give excellent yields for a wide range of substituted anilines. researchgate.net
Table 2: Examples of Optimized Conditions in 2-Aminobenzothiazole Synthesis
| Method | Substrate | Catalyst/Reagent | Solvent | Conditions | Yield | Citation |
| Thiocyanation | Substituted Anilines | NH₄SCN, Benzyltrimethylammonium dichloroiodate | DMSO:H₂O (9:1) | 70 °C | 75–97% | researchgate.net |
| Cu-Catalyzed | 2-Bromophenyl isothiocyanate, Amines | 5 mol% CuI | Ethanol | Microwave, 130 °C, 30 min | 27–89% | researchgate.net |
| Fe-Catalyzed | 2-Iodoaniline, Isothiocyanate | FeCl₃, Phase-Transfer Catalyst | Water | N/A | High | rsc.org |
| Ni-Catalyzed | 2-Haloanilines, Isothiocyanates | NiCl₂ | N/A | Ligand-free | High | katwacollegejournal.com |
| Catalyst-Free | Aromatic amines, Aliphatic amines, Sulfur | None | DMSO | 140 °C | 83% (example) | researchgate.net |
Detailed Analysis of Cyclization Reactions Leading to the Benzothiazole Ring
Novel Synthetic Approaches and Derivatization Strategies for the Benzothiazol-2-amine Scaffold
The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, and its synthesis has evolved from classical methods to more efficient and versatile modern techniques. nih.gov The traditional and most widely recognized route to 6-substituted-2-aminobenzothiazoles is the Hugershoff reaction. This method involves the oxidative cyclization of a substituted phenylthiourea. scholarsresearchlibrary.com For the target compound, this compound, this would typically involve the reaction of 4-(2-methoxyethoxy)aniline with a thiocyanate salt (e.g., potassium or ammonium (B1175870) thiocyanate) in the presence of bromine and acetic acid. nih.govderpharmachemica.com The bromine facilitates the in-situ formation of thiocyanogen, which reacts with the aniline to undergo cyclization.
Beyond this classical approach, contemporary research has focused on developing novel synthetic pathways that offer improved yields, milder reaction conditions, and greater substrate scope. These include transition metal-catalyzed reactions, one-pot multicomponent reactions, and methods utilizing alternative cyclization precursors. nih.govnih.gov For instance, copper-catalyzed methods have been developed for the formation of 2-substituted benzothiazoles via the condensation of 2-aminobenzenethiols with nitriles. nih.gov Other strategies involve the intramolecular cyclization of ortho-halogenated analogs or the reaction of ortho-halogenated anilines with isothiocyanates. nih.gov These modern approaches provide powerful tools for accessing a wide array of derivatives based on the 2-aminobenzothiazole scaffold. nih.gov
Regioselective Functionalization of the Benzene Ring in this compound
Modifying the benzene portion of the benzothiazole ring is crucial for fine-tuning the molecule's properties. While direct electrophilic aromatic substitution on this compound is theoretically possible, with the electron-donating alkoxy group directing incoming electrophiles to the C5 and C7 positions, more controlled and regioselective methods are often employed using functionalized precursors.
A prominent strategy involves starting with a pre-functionalized benzothiazole, such as a 6-bromo or 6-nitro derivative. The Suzuki cross-coupling reaction, for example, has been effectively used to introduce a variety of aryl groups at the C6 position of the 2-aminobenzothiazole scaffold by reacting a 2-amino-6-bromobenzothiazole (B93375) precursor with various aryl boronic acids in the presence of a palladium catalyst. researchgate.netresearchgate.net
Another powerful, albeit indirect, method for regioselective functionalization at the C6 position begins with 2-amino-6-nitrobenzothiazole. This strategy involves a three-step sequence:
Protection: The 2-amino group is first protected, often through acylation (e.g., with acetic anhydride), to prevent it from interfering in subsequent steps. nih.gov
Reduction: The nitro group at the C6 position is reduced to an amine, typically using a reducing agent like tin(II) chloride (SnCl₂). nih.gov
Functionalization: The newly formed 6-amino group can then be selectively functionalized through reactions such as acylation, sulfonylation, or conversion into ureas and thioureas, allowing for the introduction of diverse substituents at this specific position. nih.govnih.gov
These methodologies provide precise control over the substitution pattern on the benzene ring, enabling the synthesis of specifically targeted analogues.
Table 1: Regioselective Functionalization Strategies for the 2-Aminobenzothiazole Scaffold
| Reaction Type | Precursor | Reagents | Position of Functionalization | Introduced Group | Reference |
|---|---|---|---|---|---|
| Suzuki Cross-Coupling | 2-Amino-6-bromobenzothiazole | Aryl boronic acid, Pd(0) catalyst, Base | C6 | Aryl groups | researchgate.net |
| N-Functionalization via Nitro Reduction | 2-Amino-6-nitrobenzothiazole | 1. Ac₂O (protection) 2. SnCl₂ (reduction) 3. RCOCl (acylation) | C6 | Amide groups (NHCOR) | nih.gov |
| N-Functionalization via Nitro Reduction | 2-Amino-6-nitrobenzothiazole | 1. Ac₂O (protection) 2. SnCl₂ (reduction) 3. RSO₂Cl (sulfonylation) | C6 | Sulfonamide groups (NHSO₂R) | nih.gov |
Structural Diversification via N-Functionalization of the 2-Amino Group
The 2-amino group of the benzothiazole scaffold is a primary site for chemical modification, offering a straightforward handle for structural diversification. nih.gov A wide range of functional groups can be introduced at this position, significantly altering the molecule's chemical and biological profile.
N-Acylation and N-Alkylation: The primary amine can be readily acylated using acid chlorides or anhydrides to form amides. nih.govnih.gov For example, 2-aminobenzothiazoles react with chloroacetyl chloride, and the resulting product can be further cyclized with reagents like thiourea. nih.gov Similarly, N-alkylation can be achieved using various alkylating agents. A common derivatization involves reacting the 2-amino group with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to produce an acetohydrazide derivative, which can serve as a building block for further elaboration, such as the formation of hydrazones. derpharmachemica.comiosrjournals.org
Formation of Hydrazones and Schiff Bases: The acetohydrazide derivatives can be condensed with various aldehydes and ketones to form hydrazones. nih.gov Direct condensation of the 2-amino group with aldehydes can also yield Schiff bases (imines), which are versatile intermediates for further synthetic transformations. semanticscholar.org
Table 2: Representative N-Functionalization Reactions of the 2-Aminobenzothiazole Scaffold
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 6-Substituted 2-aminobenzothiazole | RCOCl or (RCO)₂O | N-Acyl-2-aminobenzothiazole (Amide) | nih.gov |
| 6-Substituted 2-aminobenzothiazole | Benzylic alcohols | N-Alkyl-2-aminobenzothiazole | rsc.org |
| 6-Methoxy-2-aminobenzothiazole | 1. ClCH₂COOEt 2. N₂H₄·H₂O | 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | derpharmachemica.comiosrjournals.org |
| 2-(6-Nitrobenzothiazol-2-ylamino)acetohydrazide | Aldehydes/Ketones | Hydrazone derivatives | nih.gov |
Solid-Phase Synthesis Protocols for Library Generation
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large numbers of compounds, known as chemical libraries, which are essential for drug discovery. Several solid-phase protocols have been developed for the synthesis of 2-aminobenzothiazoles. nih.gov These methods allow for the efficient construction and purification of a diverse array of derivatives.
A common strategy employs a traceless solid-supported approach. nih.gov The synthesis can be initiated by anchoring a suitable building block to a polymer resin. For instance, a carboxy-polystyrene resin can be converted to a resin-bound acyl-isothiocyanate. This immobilized isothiocyanate is then treated with a series of anilines to generate resin-bound N-acyl, N'-phenyl-thioureas. Subsequent intramolecular cyclization on the solid support, often mediated by reagents like bromine or under basic conditions, forms the 2-aminobenzothiazole scaffold. nih.gov Further derivatization can be performed on the resin-bound scaffold before the final product is cleaved from the support, typically using a reagent like hydrazine. nih.gov The use of microwave irradiation can often accelerate reaction times for both the on-resin reactions and the final cleavage step. nih.gov This high-throughput methodology is invaluable for creating focused libraries of 2-aminobenzothiazole analogues for biological screening. nih.gov
Green Chemistry Principles and Sustainable Synthetic Methodologies
In line with the growing emphasis on sustainable chemical practices, several green synthetic methodologies have been applied to the synthesis of the benzothiazole scaffold. mdpi.com These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Key green chemistry strategies include:
Use of Green Solvents: Water has been successfully employed as a reaction medium for the synthesis of benzothiazoles, replacing volatile and often toxic organic solvents. organic-chemistry.org
Catalysis: The development of efficient and reusable catalysts, such as samarium triflate or various heterogeneous catalysts, can reduce the need for stoichiometric reagents and simplify product purification. mdpi.comorganic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation is frequently used to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. mdpi.com
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates improves atom economy and reduces solvent waste and energy consumption. nih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, by reacting solid-phase reagents, represents an ideal green chemistry approach by eliminating solvent use entirely. mdpi.com
These sustainable methods offer environmentally benign alternatives for the production of this compound and its analogues, aligning chemical synthesis with principles of environmental stewardship. nih.gov
Structure Activity Relationship Sar Studies and Ligand Design Principles for Benzothiazole Derivatives
Elucidation of Key Pharmacophoric Features within the 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine Framework
The compound this compound possesses a distinct set of structural elements that define its pharmacophoric profile. A pharmacophore represents the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. For this framework, three primary regions are crucial: the benzothiazole (B30560) core, the 2-amino group, and the 6-(2-methoxyethoxy) substituent.
The Benzothiazole Core: This fused bicyclic system, composed of a benzene (B151609) ring and a thiazole (B1198619) ring, serves as the central scaffold. Its aromatic nature allows for potential π-π stacking and hydrophobic interactions with amino acid residues within a target's binding pocket. The nitrogen and sulfur heteroatoms can also influence the electronic distribution and potentially engage in specific interactions. researchgate.net
The 2-Amino Group: Positioned on the thiazole ring, the primary amino (-NH2) group is a critical feature. It can act as both a hydrogen bond donor and acceptor, forming key directional interactions that are often vital for anchoring the ligand within the active site of a receptor or enzyme. researchgate.net The reactivity of this group also makes it a prime site for synthetic modification to explore structure-activity relationships. ijprajournal.com
The 6-(2-methoxyethoxy) Moiety: This flexible ether chain attached to the benzene ring contributes to the molecule's lipophilicity and can engage in hydrophobic interactions. The ether oxygens can also act as hydrogen bond acceptors. The length and conformation of this chain can significantly influence how the molecule fits into a binding site, thereby affecting both affinity and selectivity.
Pharmacophore models developed for various benzothiazole derivatives consistently highlight the importance of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings as essential features for biological activity. researchgate.net The specific arrangement of these features in the this compound framework dictates its potential biological targets.
Impact of Substituent Modifications at Positions 2 and 6 on Molecular Recognition and Interaction with Biological Targets
Literature on benzothiazole derivatives consistently shows that substitutions at the C-2 and C-6 positions are primary drivers of their diverse biological activities. benthamscience.com Strategic modifications at these sites can fine-tune the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological macromolecules.
The 2-amino group on the benzothiazole scaffold is a pivotal functional group for molecular recognition. Its ability to form hydrogen bonds is a recurring theme in the interaction of these ligands with their targets. mdpi.com Docking analyses of similar benzothiazole derivatives often show that the nitrogen atoms of linkers attached to the core structure are stabilized by hydrogen bond interactions with amino acid residues in the enzyme's active site. mdpi.com
The presence of the -NH2 group allows for:
Hydrogen Bond Donation: The two hydrogen atoms can be donated to form strong hydrogen bonds with electronegative atoms (like oxygen or nitrogen) on amino acid residues such as aspartate, glutamate, or asparagine.
Hydrogen Bond Acceptance: The lone pair of electrons on the nitrogen atom can accept a hydrogen bond from suitable donor groups on the target protein.
Coordination Site: The amino group can serve as a coordination site for metal ions, which is relevant in the context of metalloenzymes. researchgate.net
Modification of this amino group, for instance, by converting it to an amide or a substituted amine, can drastically alter the compound's binding affinity and specificity by changing its hydrogen-bonding pattern and steric bulk.
The substituent at the C-6 position of the benzothiazole ring plays a crucial role in modulating the compound's physicochemical properties and its interaction with the target. Small lipophilic substitutions at this position have been shown to improve the inhibitory activity of some benzothiazole derivatives. researchgate.net The 6-(2-methoxyethoxy) group, in particular, offers several features that can influence binding:
Hydrophobicity and Lipophilicity: The alkyl ether chain increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
Flexibility: The conformational flexibility of the ethoxy chain allows it to adapt to the specific shape of a binding site, potentially leading to a more favorable energetic interaction.
Hydrogen Bond Acceptance: The two ether oxygen atoms can act as hydrogen bond acceptors, providing additional anchoring points with the biological target.
| Position | Substituent Type | General Impact on Interaction | Potential Interactions |
|---|---|---|---|
| C2-Position | Amino (-NH2) | Crucial for anchoring the ligand in the binding site. | Hydrogen Bond Donor/Acceptor, Metal Coordination. |
| Substituted Amines/Amides | Alters H-bonding capacity and introduces steric effects, modifying selectivity. | Varied Hydrogen Bonding, Steric Hindrance/Fit. | |
| C6-Position | Small Alkoxy (e.g., -OCH3) | Increases lipophilicity, can enhance binding in hydrophobic pockets. | Hydrophobic Interactions, H-Bond Acceptor (Oxygen). |
| Longer/Flexible Alkoxy (e.g., -OCH2CH2OCH3) | Enhances lipophilicity and allows conformational adaptation to the binding site. | Hydrophobic Interactions, van der Waals forces, Multiple H-Bond Acceptor Sites. | |
| Electron-withdrawing groups (e.g., -NO2) | Modifies the electronic properties of the aromatic ring, affecting π-π interactions. | Dipole-Dipole, Altered Aromatic Interactions. |
Rational Design Strategies for Developing Advanced Research Probes and Lead Compounds
The principles derived from SAR studies form the foundation for the rational design of new molecules with improved properties. nih.gov For the this compound framework, several strategies can be employed to develop advanced research probes and potential lead compounds.
Bioisosteric Replacement: The 2-amino group could be replaced with other bioisosteres that can act as hydrogen bond donors/acceptors, such as a hydroxyl group, a small amide, or other heterocyclic rings. This can help to probe the specific hydrogen bonding requirements of the target and potentially improve selectivity or metabolic stability.
Modification of the 6-Alkoxy Chain: The 6-(2-methoxyethoxy) moiety can be systematically modified to optimize interactions within its sub-pocket. Strategies include:
Varying Chain Length: Synthesizing analogs with shorter (methoxy, ethoxy) or longer alkoxy chains can determine the optimal size for fitting into a hydrophobic pocket.
Introducing Branching: Adding methyl or other small groups to the chain can probe the steric tolerance of the binding site.
Altering Polarity: Replacing the terminal methyl ether with a hydroxyl or amino group could introduce additional hydrogen bonding interactions and alter the compound's solubility.
Scaffold Hopping and Decoration: While keeping the key pharmacophoric elements constant (e.g., the hydrogen-bonding group at C2 and the alkoxy chain at C6), the core benzothiazole ring could be replaced with other bicyclic heterocycles like benzimidazole (B57391) or benzoxazole (B165842) to explore new chemical space and potentially discover novel intellectual property. Additionally, substitution at other positions on the benzene ring (e.g., C4, C5, C7) with small electron-donating or withdrawing groups can be used to fine-tune the electronic properties of the scaffold. nih.gov
Computational Modeling: The development of 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore models is a powerful tool. researchgate.net By building a computational model based on a series of active benzothiazole analogs, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. nih.gov
These rational design approaches, guided by a thorough understanding of the SAR of the 2,6-disubstituted benzothiazole scaffold, are essential for the iterative process of optimizing a hit compound into a potent and selective lead for further therapeutic development. rjptonline.org
Molecular and Cellular Biological Investigations Preclinical Research Focus
Identification and Characterization of Putative Biological Targets of Benzothiazole (B30560) Analogues
The benzothiazole scaffold is a key structural motif in a wide range of biologically active compounds. Analogues of 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine have been investigated for their interactions with various biological targets, revealing a diverse pharmacological profile. These investigations are crucial for understanding their therapeutic potential and for the rational design of new, more effective agents. The primary targets identified are often enzymes and proteins involved in critical cellular processes, including cell signaling, proliferation, and survival.
Receptor Binding Studies in In Vitro Systems
In vitro binding assays are fundamental in identifying the molecular targets of novel compounds. For benzothiazole analogues, molecular docking studies have predicted interactions with several key receptors implicated in cancer pathophysiology. For instance, docking analyses have shown that the benzothiazole core can interact with the estrogen receptor (ER) and progesterone (B1679170) receptor (PgR), both of which are crucial in the progression of breast cancer. researchgate.net Similarly, the cannabinoid CB1 receptor (CBR1) has been identified as a potential target, with docking models showing a favorable fit of benzothiazole derivatives within the receptor's binding pocket. nih.gov These computational predictions provide a basis for further experimental validation through radioligand binding assays or other biophysical techniques to confirm and quantify the affinity of these compounds for their putative receptor targets.
Enzyme Inhibition/Activation Kinetics and Specificity Profiling
A significant area of preclinical research on benzothiazole analogues has focused on their ability to modulate enzyme activity. These compounds have been identified as inhibitors of several key enzymes, with detailed kinetic studies elucidating their mechanism of inhibition.
Notably, various benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO), acetylcholinesterase (AChE), and tyrosinase, enzymes implicated in neurodegenerative diseases and pigmentation disorders. nih.govanadolu.edu.trmdpi.com For example, a series of novel benzothiazoles demonstrated potent dual inhibition of AChE and MAO-B. nih.govanadolu.edu.tr Compound 4f from this series was particularly effective, with IC₅₀ values comparable to the standard drugs donepezil (B133215) and selegiline. anadolu.edu.tr Kinetic analysis of other analogues, such as 6-n-propoxy-2-aminobenzothiazole , revealed a pure competitive inhibition mechanism against aminopyrine (B3395922) N-demethylase, indicating that the inhibitor and the substrate compete for the same active site on the cytochrome P-450 enzyme. nih.gov
The table below summarizes the enzyme inhibitory activity of selected benzothiazole analogues against various targets.
| Compound/Analogue | Target Enzyme | IC₅₀ Value | Ki Value | Type of Inhibition |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | Not Reported | Not Reported |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | Not Reported | Not Reported |
| 6-n-propoxy-2-AB | Aminopyrine N-demethylase | Not Reported | 60 µM | Competitive |
| BM3 | Human Topoisomerase IIα | 39 nM | Not Reported | Not Reported |
Protein-Ligand Interaction Analyses (e.g., DNA Binding)
The interaction of small molecules with macromolecules like proteins and DNA is a cornerstone of their biological activity. Benzothiazole derivatives have been shown to interact with DNA, a key target for many anticancer agents. bohrium.comias.ac.in Studies using electronic absorption, fluorescence spectroscopy, and viscosity measurements have revealed that metal complexes of benzothiazole Schiff bases can bind to Calf Thymus DNA (CT-DNA), likely through an intercalative mode. ias.ac.in
Furthermore, certain benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation. researchgate.net Mechanistic studies on the most effective of these compounds, BM3 , indicated that it does not function as a DNA intercalator or a topoisomerase poison. Instead, it acts as a DNA minor groove-binding agent and interacts directly with the enzyme, thereby inhibiting its function. researchgate.net In silico molecular docking has also been employed to predict and analyze the binding of benzothiazole derivatives to the DNA-binding domain of oncogenic transcription factors like FOXM1, revealing interactions with key amino acid residues. nih.gov
Elucidation of Molecular Mechanisms of Action in Model Systems
Understanding the molecular mechanisms by which benzothiazole analogues exert their effects is crucial for their development as therapeutic agents. Research in various model systems, particularly cancer cell lines, has shed light on the cellular pathways and processes modulated by these compounds.
Cellular Pathway Modulation (e.g., PI3K/Akt, MAPK, NF-κB)
Benzothiazole derivatives have been found to modulate several critical intracellular signaling pathways that control cell growth, survival, and proliferation. Dysregulation of these pathways is a hallmark of cancer.
Studies have demonstrated that certain benzothiazole analogues can inhibit the PI3K/Akt signaling pathway. acs.org The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its overactivation is common in many cancers. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway, another crucial signaling cascade involved in cell proliferation, has been shown to be a target. nih.gov For example, the novel benzothiazole derivative YLT322 was found to down-regulate the phosphorylation of both Akt and p42/44 MAPK in hepatocellular carcinoma cells. nih.gov Another study reported that a different derivative induced apoptosis in leukemia cells through a mechanism involving the activation of p38 MAPK. Furthermore, some analogues have been shown to inhibit the NF-κB signaling pathway, which plays a pivotal role in inflammation and cancer. researchgate.net
Induction of Cellular Processes (e.g., Apoptosis in Cancer Cell Lines)
A primary mechanism through which many benzothiazole derivatives exhibit their anticancer activity is the induction of apoptosis, or programmed cell death. nih.goviiarjournals.orgacs.org This has been observed across a wide range of cancer cell lines, including those from breast, colon, liver, and pancreatic cancers. nih.goviiarjournals.orgacs.orgfrontiersin.org
The predominant mechanism of apoptosis induction appears to be the mitochondrial-mediated intrinsic pathway. nih.govfrontiersin.org This pathway is characterized by several key events:
An increase in the generation of reactive oxygen species (ROS). frontiersin.org
A loss of the mitochondrial transmembrane potential (ΔΨm). frontiersin.org
The release of cytochrome c from the mitochondria into the cytoplasm. nih.gov
The subsequent activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3), which execute the final stages of apoptosis. nih.govfrontiersin.org
The table below summarizes the apoptotic effects of various benzothiazole derivatives on different cancer cell lines.
| Compound/Analogue | Cancer Cell Line | Key Apoptotic Events |
| YLT322 | HepG2 (Hepatocellular Carcinoma) | Activation of caspases-3 and -9, cytochrome c release, decreased Bcl-2, increased Bax. nih.gov |
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells | Increased ROS generation, loss of mitochondrial transmembrane potential. frontiersin.org |
| Substituted bromopyridine acetamide (B32628) benzothiazole | HepG2 (Hepatocellular Carcinoma) | Concentration-dependent apoptosis. nih.gov |
| 2-(4-Aminophenyl)benzothiazoles | MCF-7, MDA 468 (Breast Cancer) | Potent induction of cell death. acs.org |
Antiproliferative Activity in In Vitro Cell Culture Models (e.g., 2D and 3D assays)
There is no published research detailing the antiproliferative activity of this compound in either 2D or 3D in vitro cell culture models. Studies investigating its effects on cancer cell lines, including the determination of metrics such as IC₅₀ values, have not been identified in the current body of scientific literature.
Development and Validation of In Vitro Biological Assays for Compound Evaluation
No information is available regarding the development and validation of specific in vitro biological assays designed to evaluate the biological activity of this compound.
Computational Chemistry and Theoretical Modeling of 6 2 Methoxyethoxy 1,3 Benzothiazol 2 Amine and Its Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure of benzothiazole (B30560) derivatives. strath.ac.uk These calculations provide a fundamental understanding of a molecule's geometry, stability, and reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net
For analogues of 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine, DFT studies reveal how different substituents on the benzothiazole core influence the electron distribution across the molecule. strath.ac.uk For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap, thereby modulating the molecule's reactivity and potential biological activity.
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition by biological targets. For benzothiazole derivatives, the nitrogen atoms of the thiazole (B1198619) ring and the exocyclic amine group are typically identified as potential hydrogen bond acceptors and donors, respectively.
Table 1: Representative Quantum Chemical Descriptors for Benzothiazole Analogues Note: The following data is illustrative for representative benzothiazole analogues and not specific to this compound.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-Amino-6-hydroxybenzothiazole | -5.45 | -0.89 | 4.56 |
| Generic Benzothiazole Deriv. 1 | -6.21 | -1.54 | 4.67 |
These calculations help in understanding the intrinsic electronic properties that drive the molecule's behavior and interactions.
Molecular Docking and Dynamics Simulations for Predicting Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In drug design, it is used to predict how a ligand, such as a benzothiazole derivative, binds to the active site of a target protein. ijprajournal.com Studies on various benzothiazole analogues have employed molecular docking to investigate their binding affinity and interaction patterns with a range of biological targets, including enzymes like DNA gyrase, p56lck kinase, and cyclooxygenase (COX). biointerfaceresearch.comresearchgate.netrjpbr.com
The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score," which estimates the binding affinity. nih.gov The analysis of the resulting docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. strath.ac.uk For instance, docking studies on N-(6-methoxy-1,3-benzothiazol-2-yl) acetamide (B32628) derivatives against DNA gyrase have shown that the benzothiazole core can form crucial interactions within the enzyme's active site. researchgate.netnih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. biointerfaceresearch.com MD simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key interactions. biointerfaceresearch.comcore.ac.uk The stability of the complex is often evaluated by analyzing parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the simulation period suggests a stable binding mode. nih.gov These simulations can confirm the viability of the binding pose suggested by docking and provide a more dynamic picture of the molecular recognition process. biointerfaceresearch.com
Table 2: Example of Molecular Docking Results for Benzothiazole Analogues against Various Targets Note: The data presented are examples from studies on different analogues and are for illustrative purposes.
| Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| BTC-j Derivative | DNA Gyrase (3G75) | -8.5 | Asp73, Gly77, Arg76 |
| Benzothiazole-Thiazole Hybrid | p56lck (1QPC) | -9.2 | Met319, Lys273, Glu317 |
| 2-Aminobenzothiazole (B30445) Deriv. | Calmodulin (6CNN) | -11.5 | Ile, Gly, Lys |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For benzothiazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (COMSIA) have been successfully applied. nih.gov These models are used to predict the activity of novel compounds and to guide the structural modifications needed to enhance potency and selectivity. nih.govresearchgate.net
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is selected. The 3D structures of these molecules are aligned, and molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. nih.gov Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov
The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. researchgate.net Key statistical parameters include the cross-validated correlation coefficient (q²), the conventional correlation coefficient (r²), and the predicted r² (pred_r²). A high q² value (typically > 0.5) indicates good internal predictive ability. researchgate.net The resulting 3D-QSAR models are often visualized as contour maps, which highlight regions around the molecular scaffold where modifications are likely to increase or decrease biological activity. For example, a contour map might indicate that adding a bulky, electropositive group at a specific position on the benzothiazole ring would be favorable for activity. nih.gov Such insights are invaluable for rational drug design and lead optimization. nih.gov
Table 3: Statistical Parameters of a Representative 3D-QSAR (COMSIA) Model for Benzothiazole Derivatives Note: This table illustrates typical validation metrics for a QSAR model.
| Parameter | Description | Value |
|---|---|---|
| q² | Cross-validated correlation coefficient | 0.569 |
| r² | Non-cross-validated correlation coefficient | 0.915 |
| F-value | Fischer test value | 52.714 |
| SEE | Standard Error of Estimate | 0.109 |
Advanced Analytical and Characterization Methodologies in Research on 6 2 Methoxyethoxy 1,3 Benzothiazol 2 Amine
Advanced Spectroscopic Applications in Elucidating Complex Molecular Interactions and Tautomerism
Spectroscopy is a cornerstone for probing molecular structure and behavior. For 2-aminobenzothiazole (B30445) derivatives, techniques like NMR, mass spectrometry, and IR/UV-Vis spectroscopy provide invaluable data on everything from atomic connectivity to complex dynamic equilibria such as tautomerism.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton.
For the related compound 6-methoxy-1,3-benzothiazol-2-amine, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the aromatic protons and the methoxy (B1213986) group. researchgate.net The spectrum typically shows a doublet for the proton at the 4-position, a doublet for the proton at the 7-position, and a doublet of doublets for the proton at the 5-position, with coupling constants confirming their ortho and meta relationships. The methoxy protons appear as a characteristic singlet further upfield. researchgate.net Similarly, ¹³C NMR provides signals for each unique carbon atom, including the key C=N carbon of the thiazole (B1198619) ring, which appears significantly downfield. researchgate.netnih.gov
A critical aspect of the 2-aminobenzothiazole scaffold is its potential to exist in two tautomeric forms: the amino form and the imino form. This equilibrium is influenced by the solvent, temperature, and substitution pattern. researchgate.netnih.gov NMR spectroscopy is a primary method for studying this dynamic process. encyclopedia.pub The chemical shifts, particularly of the carbons within the benzothiazole (B30560) core (C4/C7), can be used to quantitatively assess the tautomeric ratio in solution. nih.gov For many 2-aminobenzothiazole derivatives, the amino tautomer is found to be the predominant form in solution. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-methoxy-1,3-benzothiazol-2-amine in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -OCH₃ | 3.81 (s, 3H) | 56.8 |
| H-7 | 7.47 (d, J=8.7 Hz, 1H) | 116.5 |
| H-5 | 7.14 (d, J=2.4 Hz, 1H) | 121.4 |
| H-4 | 6.93 (dd, J=8.7, 2.4 Hz, 1H) | 124.6 |
| -NH₂ | 5.41 (bs, 2H) | - |
| C2 (S-C=N) | - | 166.2 |
| C6 | - | 138.6 |
| C3a | - | 145.1 |
| C7a | - | 126.5 |
Data is illustrative for the 6-methoxy analog and sourced from similar compounds reported in the literature. researchgate.net
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EIMS) of the 6-methoxy analog shows a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 180, confirming its molecular formula of C₈H₈N₂OS. researchgate.net
In preclinical research, Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying and quantifying metabolites. acs.orgnih.gov Benzothiazole and its derivatives can undergo various metabolic transformations, including ring-cleavage and oxidation. nih.govtandfonline.com For instance, studies on benzothiazole metabolism have identified metabolites such as 2-methylmercaptoaniline, 2-methylsulphinylaniline, and 2-methylsulphonylaniline through GC-MS analysis of urinary extracts. nih.govtandfonline.com LC-tandem MS (LC-MS/MS) methods are developed for the sensitive detection of benzothiazole derivatives in biological matrices like urine, often requiring an enzymatic deconjugation step to measure total concentrations. acs.org This methodology would be directly applicable to studying the metabolic fate of 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine in preclinical systems.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For 2-aminobenzothiazole derivatives, the IR spectrum provides clear evidence for key structural features. The spectrum of the 6-methoxy analog exhibits characteristic absorption bands for the N-H stretching of the primary amine, the C=N stretching of the thiazole ring, and C=C aromatic stretching vibrations. researchgate.netnih.gov
Table 2: Key IR Absorption Bands for 6-methoxy-1,3-benzothiazol-2-amine
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3389 | N-H Stretch | Primary Amine (-NH₂) |
| 1644 | C=N Stretch | Thiazole Ring |
| 1585 | C=C Stretch | Aromatic Ring |
| 1442 | C-N Stretch | Aromatic Amine |
| 2733 | C-S Stretch | Thiazole Ring |
Data is illustrative for the 6-methoxy analog. researchgate.net
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. Benzothiazole derivatives possess a strong chromophore, and their UV-Vis spectra can be used to monitor the progress of reactions, such as the formation of Schiff bases or other derivatives that alter the conjugation of the system. mdpi.com
Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research Synthesis
Chromatography is essential for the separation and purification of compounds from reaction mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of synthesized compounds and for their purification. jyoungpharm.org A typical analytical method for 2-aminobenzothiazole derivatives involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, and UV detection. sielc.comresearchgate.net This method allows for the separation of the main compound from starting materials, by-products, and degradation products. pensoft.net The purity of the final compound is determined by integrating the peak area. For isolation of larger quantities, the analytical method can be scaled up to preparative HPLC, which uses a larger column and higher flow rates to purify gram-scale quantities of the target molecule. sielc.com
X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping the electron density in its crystalline solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.
The crystal structure of the analog, 6-methoxy-1,3-benzothiazol-2-amine, has been determined, providing a clear picture of its solid-state architecture. researchgate.netscirp.orgnih.gov The analysis reveals that the molecule is nearly planar, a common feature for such fused ring systems. mdpi.com A key finding from the crystallographic data is the detailed map of intermolecular interactions. In the crystal lattice, molecules of 6-methoxy-1,3-benzothiazol-2-amine form centrosymmetric dimers through intermolecular N-H···N hydrogen bonds between the amino group of one molecule and the thiazole nitrogen of another. These dimers are further linked into one-dimensional chains along the crystallographic b-axis via N-H···O hydrogen bonds, where the amine hydrogen interacts with the oxygen of the methoxy group on an adjacent dimer. These non-covalent interactions are critical in defining the supramolecular structure and physical properties of the compound in the solid state.
Table 3: Representative Crystal Data for 6-methoxy-1,3-benzothiazol-2-amine
| Parameter | Value |
| Chemical Formula | C₈H₈N₂OS |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 15.060 |
| b (Å) | 6.6997 |
| c (Å) | 16.649 |
| Volume (ų) | 1679.8 |
| Z (molecules/unit cell) | 8 |
Data is illustrative for the 6-methoxy analog.
Microscopic Techniques for Subcellular Localization Studies in Research Models
The precise determination of the subcellular localization of a compound is crucial for understanding its mechanism of action and potential therapeutic applications. For the compound this compound, while specific studies on its subcellular distribution are not extensively documented in publicly available literature, the methodologies employed for analogous benzothiazole-based fluorescent probes provide a clear framework for how such investigations would be conducted. The primary technique for visualizing the distribution of fluorescent small molecules within cells is confocal fluorescence microscopy, often supplemented by co-localization studies with organelle-specific dyes.
Confocal Fluorescence Microscopy
Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution, optically sectioned images of a specimen. This method is instrumental in eliminating out-of-focus fluorescence, which allows for the clear visualization of the probe's distribution within the intricate three-dimensional architecture of a cell.
In a typical experimental setup to determine the subcellular localization of a benzothiazole derivative, living cells are incubated with the compound. The inherent fluorescence of many benzothiazole derivatives allows for their direct visualization. The microscope's laser is tuned to an appropriate excitation wavelength for the compound, and the emitted fluorescence is captured by a detector. By collecting a series of images at different focal planes (a process known as z-stacking), a 3D reconstruction of the compound's distribution within the cell can be generated.
Co-localization Studies
To identify the specific organelles in which the benzothiazole compound accumulates, co-localization experiments are performed. This involves simultaneously staining the cells with the compound of interest and a commercially available fluorescent probe known to accumulate in a specific subcellular compartment. For instance, MitoTracker dyes are commonly used to label mitochondria, LysoTracker probes for lysosomes, and Hoechst or DAPI stains for the nucleus.
Following incubation, the cells are imaged using a confocal microscope equipped with multiple lasers and detectors to capture the fluorescence signals from both the benzothiazole compound and the organelle-specific dye. The degree of overlap between the two fluorescent signals is then analyzed. A high degree of co-localization, often visualized as a merged color in the final image (e.g., yellow from the overlap of green and red signals), indicates the preferential accumulation of the compound in that particular organelle.
Research Models
The choice of the cellular model is critical and depends on the research question. A variety of human cancer cell lines are frequently used, such as HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer), as they are well-characterized and readily cultured. mdpi.com The selection of a particular cell line can be influenced by the intended therapeutic target of the benzothiazole derivative being studied.
The following interactive data table summarizes the typical microscopic techniques and parameters that would be employed in the subcellular localization studies of a fluorescent benzothiazole derivative like this compound, based on methodologies reported for similar compounds. nih.gov
| Parameter | Description | Example from Benzothiazole Research |
| Microscopy Technique | The primary imaging modality used. | Confocal Laser Scanning Microscopy (CLSM) |
| Research Model | The biological system used for the study. | Human cancer cell lines (e.g., HeLa, A549, B16) nih.gov |
| Compound Incubation | Conditions under which cells are exposed to the compound. | Incubation with a specific concentration (e.g., 10 µM) of the benzothiazole derivative in cell culture medium for a defined period (e.g., 30-60 minutes). nih.gov |
| Excitation Wavelength (λex) | The wavelength of light used to excite the fluorescent compound. | For many benzothiazole probes, this is in the range of 405 nm. nih.gov |
| Emission Wavelength (λem) | The range of wavelengths of light emitted by the fluorescent compound that is detected. | Typically collected in a specific range, for example, 570–617 nm for green fluorescence. nih.gov |
| Co-localization Stains | Fluorescent dyes used to label specific organelles. | MitoTracker Deep Red (for mitochondria), Hoechst/DAPI (for nucleus), LysoTracker (for lysosomes). nih.gov |
| Image Analysis | Software and methods used to process and interpret the imaging data. | ZEN software or similar platforms for image acquisition and analysis of co-localization (e.g., Pearson's correlation coefficient). nih.gov |
By employing these advanced microscopic techniques, researchers can gain detailed insights into the intracellular fate of this compound, which is a critical step in elucidating its biological function and evaluating its potential as a therapeutic agent or a cellular probe.
Q & A
Basic: What are the optimized synthetic routes for 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine, and how can reaction conditions be adjusted to improve yield and purity?
Answer:
The synthesis typically involves cyclization of substituted aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid. For example, p-anisidine reacts with KSCN and Br₂ in acetic acid at room temperature, yielding 83% after recrystallization from ethanol . Key adjustments to optimize yield include:
- Temperature control : Maintaining ≤10°C during Br₂ addition minimizes side reactions .
- Stoichiometry : A 1:4 molar ratio of aniline:KSCN ensures complete thiocyanation .
- Workup : Neutralizing with NH₄OH and extracting with ethyl acetate improves purity .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.47–6.93 ppm), a methoxy singlet (δ 3.81 ppm), and a broad NH peak (δ 5.41 ppm) .
- IR : Absorptions at 3389 cm⁻¹ (N–H stretch) and 1644 cm⁻¹ (C=N stretch) confirm the benzothiazole core .
- Mass Spectrometry : A molecular ion peak at m/z 180 ([M⁺]) with 51% abundance matches the molecular formula C₈H₈N₂OS .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of bromine or acetic acid vapors .
- Waste disposal : Segregate acidic waste and neutralize with NaOH before transferring to licensed hazardous waste facilities .
Advanced: What structural features of this compound influence its intermolecular interactions and crystallinity?
Answer:
X-ray crystallography reveals a planar benzothiazole ring with a methoxyethoxy substituent. The C4–C5–O1–C8 torsion angle (0.72°) ensures minimal steric hindrance, while N–H⋯N and N–H⋯O hydrogen bonds form centrosymmetric dimers and 1D chains along the b-axis. These interactions enhance thermal stability and solubility in polar solvents .
Advanced: How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Answer:
- Functional group modification : Replace the methoxyethoxy group with fluoroethoxy (via NaH/fluoroethanol) or nitro groups to study electronic effects on bioactivity .
- Core substitution : Introduce hydrazone moieties at the 2-amine position to enhance binding with biological targets like topoisomerases .
- Key groups : The 2-amine and sulfur atom are critical for hydrogen bonding and π-π stacking in enzyme inhibition .
Advanced: What computational methods predict the binding affinity of this compound with biological targets like kinases or DNA topoisomerases?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., topoisomerase II) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethoxy) with IC₅₀ values from enzymatic assays .
Advanced: How should researchers address conflicting reports on the antimicrobial efficacy of benzothiazole derivatives?
Answer:
- Standardize assays : Use consistent MIC testing protocols (e.g., CLSI guidelines) to compare analogs .
- Control variables : Account for substituent positioning (e.g., 6-nitro vs. 6-methoxy groups alter electron density and bacterial uptake) .
- Validate mechanisms : Use fluorescence quenching or competitive binding assays to confirm target engagement .
Advanced: What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
- Exothermic reactions : Gradual addition of Br₂ (via dropping funnel) prevents runaway reactions at scale .
- Purification : Replace ethanol recrystallization with column chromatography (silica gel, hexane:EtOAc) for higher purity .
- Yield optimization : Use catalytic acetic acid (5 mol%) to accelerate cyclization without side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
